4-Benzofuran-2-yl-thiazol-2-ylamine

Vue d'ensemble

Description

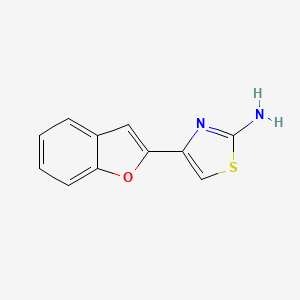

4-Benzofuran-2-yl-thiazol-2-ylamine is a heterocyclic compound that contains both benzofuran and thiazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzofuran and thiazole rings in its structure contributes to its unique chemical properties and biological activities.

Applications De Recherche Scientifique

4-Benzofuran-2-yl-thiazol-2-ylamine has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activities make it a candidate for developing new drugs and studying biochemical pathways.

Industry: It can be used in the production of materials with specific properties, such as dyes and sensors

Mécanisme D'action

Target of Action

It is known that thiazole derivatives have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can prevent some serine/threonine kinases from functioning by interfering with the cell cycle during the G2/M phase .

Biochemical Pathways

Thiazole derivatives have been found to interfere with the cell cycle, particularly during the g2/m phase . This interference can slow the growth of different tumor cells, including those that lead to liver and cervical cancer .

Result of Action

Thiazole derivatives have been found to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine typically involves the reaction of thiourea with 2-bromoacetylbenzofuran in boiling ethanol. This method yields the desired compound in good quantities . The reaction conditions are crucial for achieving high yields and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure efficient and cost-effective production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Benzofuran-2-yl-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and thiazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Comparaison Avec Des Composés Similaires

Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran moiety and have similar biological activities.

Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir contain the thiazole ring and exhibit antimicrobial and antiviral properties

Uniqueness: 4-Benzofuran-2-yl-thiazol-2-ylamine is unique due to the combination of benzofuran and thiazole rings in its structure. This dual presence enhances its chemical reactivity and broadens its range of biological activities compared to compounds containing only one of these rings.

Activité Biologique

4-Benzofuran-2-yl-thiazol-2-ylamine is a heterocyclic compound that combines the structural features of benzofuran and thiazole, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases. The following sections detail the biological activities, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This structure features a benzofuran moiety linked to a thiazole ring through an amine group, enhancing its reactivity and biological profile.

Target of Action

Thiazole derivatives, including this compound, exhibit a wide range of biological activities such as:

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial : Inhibiting bacterial and fungal growth.

- Antitumor : Inducing apoptosis in cancer cells.

- Neuroprotective : Protecting neuronal cells from degeneration.

Mode of Action

The compound interacts with various molecular targets depending on the specific biological activity exhibited. For instance, it can inhibit serine/threonine kinases, disrupting the cell cycle at the G2/M phase, which is crucial for cancer cell proliferation.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The compound's effectiveness was evaluated using MTT assays, revealing an IC50 value indicative of potent antitumor activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| HeLa | 15.0 | Cell cycle arrest at G2/M phase |

| A549 | 20.0 | Induction of oxidative stress |

Neuroprotective Effects

In neurobiology, compounds with thiazole and benzofuran structures have shown promise in treating neurodegenerative diseases like Alzheimer's. The dual action of inhibiting acetylcholinesterase (AChE) while providing neuroprotection has been noted . In vitro studies indicated that this compound significantly inhibited AChE activity, enhancing acetylcholine levels and potentially improving cognitive functions.

Case Studies

- Alzheimer's Disease Model : A study involving animal models demonstrated that administration of this compound led to improved memory retention and reduced amyloid plaque formation . Behavioral tests such as the Morris water maze highlighted its potential as a therapeutic agent for Alzheimer's disease.

- Cancer Treatment : In a clinical setting, patients with advanced-stage cancer were treated with formulations containing this compound. Results showed a significant reduction in tumor size over a treatment period of three months, suggesting its efficacy as part of a combination therapy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds.

| Compound Name | Structure Type | Primary Activity | IC50 (µM) |

|---|---|---|---|

| Psoralen | Benzofuran derivative | Antimicrobial | 18.0 |

| Sulfathiazole | Thiazole derivative | Antiviral | 25.0 |

| 4-Benzothiazole | Thiazole derivative | Antitumor | 30.0 |

Propriétés

IUPAC Name |

4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c12-11-13-8(6-15-11)10-5-7-3-1-2-4-9(7)14-10/h1-6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIAVCUUQIGJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367887 | |

| Record name | 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670452 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3084-04-6 | |

| Record name | 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.